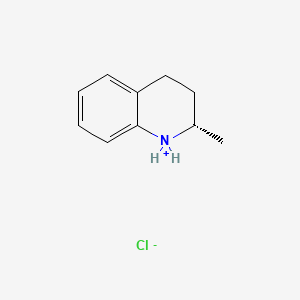
(S)-2-Methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride is a quaternary ammonium compound with a unique structure that includes a tetrahydroquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride typically involves the quaternization of (S)-2-Methyl-1,2,3,4-tetrahydroquinoline. This can be achieved by reacting (S)-2-Methyl-1,2,3,4-tetrahydroquinoline with an alkylating agent such as methyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
(S)-2-Methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydroquinoline form.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinoline compounds.
科学的研究の応用
(S)-2-Methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as ionic liquids and catalysts.
作用機序
The mechanism of action of (S)-2-Methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride involves its interaction with molecular targets such as enzymes or receptors. The quaternary ammonium group allows it to interact with negatively charged sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
Quinoline: A structurally related compound with a similar core structure but lacking the quaternary ammonium group.
Tetrahydroquinoline: The non-quaternized form of the compound, which has different chemical properties and reactivity.
N-Methylquinolinium Chloride: Another quaternary ammonium compound with a similar structure but different substituents.
Uniqueness
(S)-2-Methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride is unique due to its specific stereochemistry and the presence of the quaternary ammonium group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC名 |
(2S)-2-methyl-1,2,3,4-tetrahydroquinolin-1-ium;chloride |
InChI |
InChI=1S/C10H13N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11-8;/h2-5,8,11H,6-7H2,1H3;1H/t8-;/m0./s1 |
InChIキー |
WWAJCVIKMVMFIS-QRPNPIFTSA-N |
異性体SMILES |
C[C@H]1CCC2=CC=CC=C2[NH2+]1.[Cl-] |
正規SMILES |
CC1CCC2=CC=CC=C2[NH2+]1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene](/img/structure/B11832540.png)
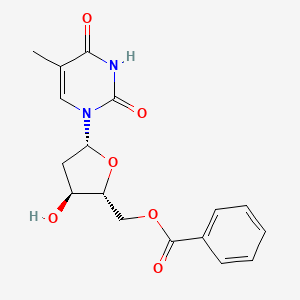
![tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B11832564.png)
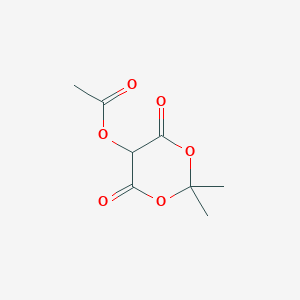

![4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11832593.png)

![3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11832599.png)
![9,9'-(5-(6-([1,1'-biphenyl]-3-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B11832601.png)
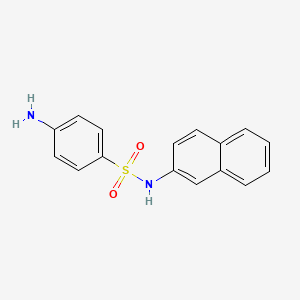
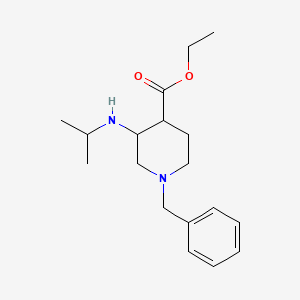


![8-Bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-YL)methyl]-[1,2,4]triazolo[4,3-C]pyrimidin-5-amine](/img/structure/B11832637.png)
